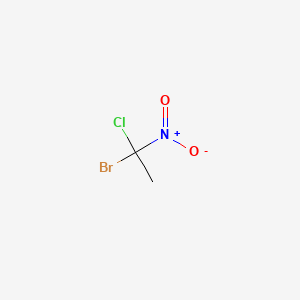
1-Bromo-1-chloro-1-nitroethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1-chloro-1-nitroethane is an organic compound with the molecular formula C2H3BrClNO2. It is a colorless to pale yellow liquid with a characteristic odor. This compound is part of the nitroalkane family, which are known for their diverse reactivity and applications in various fields.
Preparation Methods
1-Bromo-1-chloro-1-nitroethane can be synthesized through several methods. One common synthetic route involves the halogenation of nitroethane. The reaction typically involves the use of bromine and chlorine under controlled conditions to introduce the bromo and chloro substituents on the nitroethane molecule. Industrial production methods often employ similar halogenation reactions but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
1-Bromo-1-chloro-1-nitroethane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromo or chloro groups are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions to form different products.
Common reagents used in these reactions include sodium hydroxide for substitution reactions, hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-1-chloro-1-nitroethane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the modification of biomolecules.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-1-chloro-1-nitroethane involves its reactivity with various molecular targets. The nitro group is highly reactive and can participate in electron transfer reactions, while the bromo and chloro groups can undergo substitution reactions. These properties make the compound versatile in its interactions with different molecular pathways.
Comparison with Similar Compounds
1-Bromo-1-chloro-1-nitroethane can be compared with other similar compounds such as:
1-Bromo-1-chloroethane: Lacks the nitro group, making it less reactive in electron transfer reactions.
1-Chloro-1-nitroethane: Lacks the bromo group, affecting its reactivity in substitution reactions.
1-Bromo-1-nitroethane: Lacks the chloro group, which influences its chemical behavior.
The presence of both bromo and chloro groups along with the nitro group makes this compound unique in its reactivity and applications.
Properties
CAS No. |
26482-31-5 |
|---|---|
Molecular Formula |
C2H3BrClNO2 |
Molecular Weight |
188.41 g/mol |
IUPAC Name |
1-bromo-1-chloro-1-nitroethane |
InChI |
InChI=1S/C2H3BrClNO2/c1-2(3,4)5(6)7/h1H3 |
InChI Key |
JANZHGYIBPSXAE-UHFFFAOYSA-N |
Canonical SMILES |
CC([N+](=O)[O-])(Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


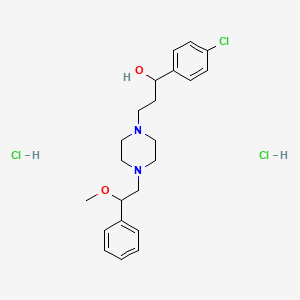
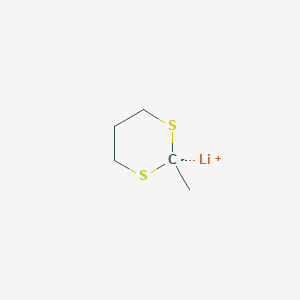

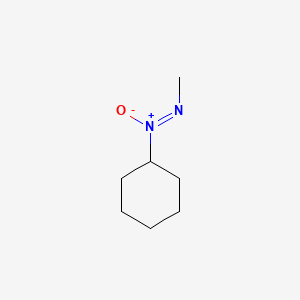
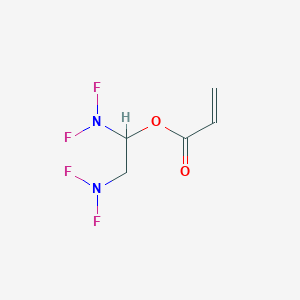
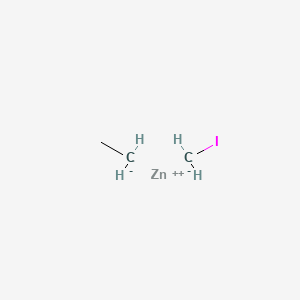

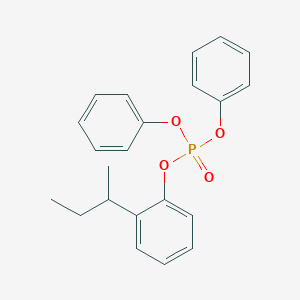
![5-(Benzylsulfanyl)-1-methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14696598.png)

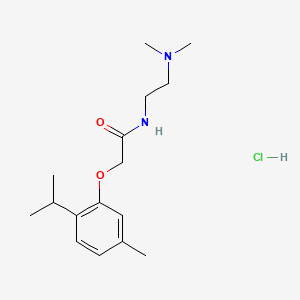
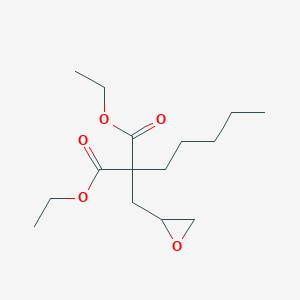
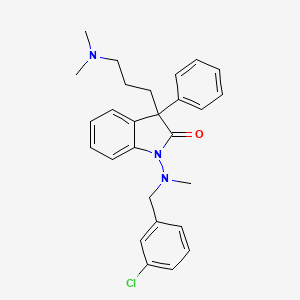
![Benzene, 1,1',1''-[ethylidynetris(seleno)]tris-](/img/structure/B14696615.png)
